molecular formula C8H7ClO3 B2620531 6-Chloropiperonyl alcohol CAS No. 2591-25-5

6-Chloropiperonyl alcohol

Cat. No.: B2620531
CAS No.: 2591-25-5
M. Wt: 186.59
InChI Key: ADHYYNHCXPPVHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropiperonyl alcohol can be synthesized through several methods. One common synthetic route involves the chlorination of piperonyl alcohol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropiperonyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)

Major Products Formed:

    Oxidation: 6-Chloropiperonyl aldehyde, 6-Chloropiperonyl acid

    Reduction: 6-Chloropiperonyl methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-Chloropiperonyl alcohol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The hydroxyl group allows it to form hydrogen bonds and undergo nucleophilic substitution reactions, while the chlorinated aromatic ring can engage in electrophilic aromatic substitution .

Comparison with Similar Compounds

Uniqueness: 6-Chloropiperonyl alcohol is unique due to the presence of both a hydroxyl group and a chlorine atom on the aromatic ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHYYNHCXPPVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344383
Record name (6-Chloro-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-25-5
Record name (6-Chloro-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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